

Application Note and Protocol for Spiking Dehydroxy Bromocelecoxib in Recovery Studies

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Compound of Interest

Compound Name: Dehydroxy Bromocelecoxib

Cat. No.: B13437612

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Introduction

In the realm of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products.[1] Recovery studies are a critical component of this validation process, designed to demonstrate the accuracy of an analytical method by quantifying the amount of an active pharmaceutical ingredient (API) recovered from a sample matrix.[2][3] This document provides a detailed protocol for conducting recovery studies of **Dehydroxy Bromocelecoxib**, a derivative of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib[4], by spiking it into a solid dispersion matrix composed of Soluplus®.

Dehydroxy Bromocelecoxib, with the molecular formula C₁₇H₁₃BrF₃N₃O₂S[5], is a compound of interest in drug discovery and development. Its analysis often involves creating solid dispersions to enhance solubility and bioavailability, a common challenge for many modern APIs.[6][7] Soluplus®, a polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer, is an effective polymeric carrier for forming amorphous solid dispersions, which can improve dissolution rates and prevent recrystallization of poorly water-soluble drugs. [6][8]

This application note will detail a comprehensive, step-by-step protocol for spiking **Dehydroxy Bromocelecoxib** into a Soluplus® matrix, followed by extraction and quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The causality behind each experimental choice is explained to provide researchers with a robust and scientifically sound methodology that aligns with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) and adheres to guidelines set forth by regulatory bodies such as the FDA and ICH.[9][10]

Materials and Reagents

Material/Reagent	Grade	Supplier
Dehydroxy Bromocelecoxib Reference Standard	≥98% purity	Commercially available
Soluplus®	Pharmaceutical Grade	BASF or equivalent
Acetonitrile (ACN)	HPLC Grade	Commercially available
Methanol (MeOH)	HPLC Grade	Commercially available
Water	HPLC Grade/Deionized	In-house or commercially available
Orthophosphoric Acid	AR Grade	Commercially available
Phosphate Buffer	pH 3.6	Prepared in-house

Equipment

- Analytical Balance (4-decimal place)
- HPLC system with UV detector
- C18 Reverse-Phase HPLC Column (e.g., 250 x 4.6mm, 5µm particle size)[11]
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Sonicator

- Vortex mixer
- Centrifuge
- Syringe filters (0.45 µm)

Protocol

PART 1: Preparation of Stock and Spiking Solutions

The accuracy of a recovery study is fundamentally dependent on the precise preparation of the spiking solution. This protocol outlines the steps to create a known concentration of **Dehydroxy Bromocelcoxib** that will be introduced into the placebo (Soluplus®) matrix.

1.1 Dehydroxy Bromocelcoxib Stock Solution (1000 µg/mL):

- Accurately weigh approximately 10 mg of **Dehydroxy Bromocelcoxib** reference standard into a 10 mL volumetric flask.
- Add approximately 7 mL of a suitable solvent, such as methanol or a mixture of methanol and buffer[11], to dissolve the standard. The choice of solvent should be based on the solubility of **Dehydroxy Bromocelcoxib**.
- Sonicate for 5-10 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature.
- Make up the volume to 10 mL with the same solvent and mix thoroughly. This is your Stock Solution A.

1.2 Intermediate Spiking Solution (100 µg/mL):

- Pipette 1 mL of Stock Solution A into a 10 mL volumetric flask.
- Dilute to volume with the same solvent used for the stock solution.
- Mix thoroughly. This is your Intermediate Spiking Solution B.

PART 2: Spiking Dehydroxy Bromocelcoxib into the Soluplus® Matrix

The objective here is to simulate a drug product by incorporating a known amount of the API into the placebo matrix. The spiking is performed at different concentration levels to assess the method's accuracy across a range, as recommended by ICH guidelines.[3] For this protocol, we will prepare spiked samples at 80%, 100%, and 120% of a target concentration (e.g., 10 µg/mL).[11]

2.1 Preparation of Placebo (Soluplus®) Solution:

- Accurately weigh an amount of Soluplus® equivalent to the concentration it would be in the final drug product formulation. For example, if the final product has 10 mg of API in a 100 mg tablet containing 50% Soluplus®, you would use 50 mg of Soluplus®.
- Dissolve the Soluplus® in a suitable volume of the chosen solvent in a volumetric flask. Soluplus® is soluble in both organic and aqueous solutions.[6]

2.2 Spiking Procedure:

- 80% Level (8 µg/mL):
 - To a volumetric flask containing the dissolved Soluplus®, add a calculated volume of Intermediate Spiking Solution B to achieve a final concentration of 8 µg/mL. For a 10 mL final volume, this would be 0.8 mL.
 - Make up to the final volume with the solvent.
- 100% Level (10 µg/mL):
 - To a separate volumetric flask with dissolved Soluplus®, add a calculated volume of Intermediate Spiking Solution B to achieve a final concentration of 10 µg/mL. For a 10 mL final volume, this would be 1.0 mL.
 - Make up to the final volume with the solvent.
- 120% Level (12 µg/mL):

- To a third volumetric flask with dissolved Soluplus®, add a calculated volume of Intermediate Spiking Solution B to achieve a final concentration of 12 µg/mL. For a 10 mL final volume, this would be 1.2 mL.
- Make up to the final volume with the solvent.

Prepare each spiking level in triplicate to assess the precision of the method.

PART 3: Sample Extraction and Preparation for HPLC Analysis

The goal of this stage is to efficiently extract **Dehydroxy Bromocelicoxib** from the Soluplus® matrix, ensuring that the final solution is compatible with the HPLC system and free of interfering components.[\[12\]](#)[\[13\]](#)

3.1 Extraction Procedure:

- The spiking procedure described above results in a solution. If working with a solid dispersion prepared by methods like hot-melt extrusion or spray drying, the first step would be to dissolve the solid dispersion in a suitable solvent.
- Given that Soluplus® and **Dehydroxy Bromocelicoxib** are already in solution, the primary "extraction" is the dilution to the analytical concentration.
- If necessary, perform a further dilution of the spiked samples to bring the concentration within the linear range of the HPLC method.
- Filter the final solutions through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[\[14\]](#)

PART 4: HPLC-UV Analysis

The filtered samples are now ready for quantification. The following HPLC parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

4.1 HPLC Conditions:

Parameter	Condition
Column	C18, 250 x 4.6mm, 5µm
Mobile Phase	Methanol:Phosphate Buffer (pH 3.6) (60:40 v/v) [11]
Flow Rate	1.0 mL/min[11]
Detection Wavelength	330 nm (based on Celecoxib UV spectrum)[11]
Injection Volume	20 µL
Column Temperature	Ambient or controlled (e.g., 25°C)

4.2 Analysis Sequence:

- Inject a blank (mobile phase) to establish a baseline.
- Inject a series of calibration standards of **Dehydroxy Bromocelecoxib** to establish a calibration curve.
- Inject the prepared spiked samples (at 80%, 100%, and 120% levels, in triplicate).

Data Analysis and Acceptance Criteria

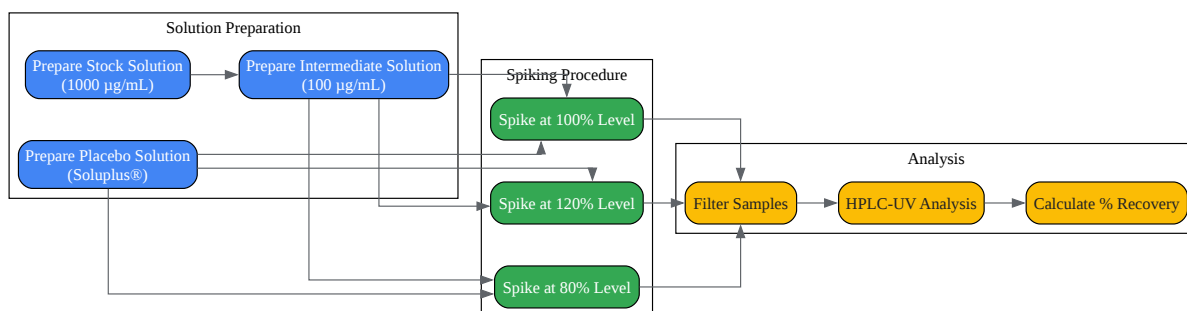
The percentage recovery is calculated using the following formula:

$$\% \text{ Recovery} = (\text{Concentration found} / \text{Concentration spiked}) \times 100$$

Acceptance Criteria:

According to ICH guidelines, the mean recovery should typically be within 98.0% to 102.0% for a drug substance assay.[15][16] The relative standard deviation (RSD) for the replicate preparations should not be more than 2%.[15]

Visualization of Experimental Workflow



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Caption: Workflow for **Dehydroxy Bromocelicoxib** recovery study.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for conducting recovery studies of **Dehydroxy Bromocelicoxib** spiked in a Soluplus®-based solid dispersion matrix. By following these detailed steps and understanding the rationale behind them, researchers, scientists, and drug development professionals can confidently generate accurate and reliable data that meets regulatory expectations for analytical method validation. The successful execution of this protocol will provide a high degree of assurance in the accuracy of the analytical method for the quantification of **Dehydroxy Bromocelicoxib** in the specified matrix.

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